molecular formula C15H15NO2S B15047847 Methyl 2-amino-5-(benzylsulfanyl)benzoate

Methyl 2-amino-5-(benzylsulfanyl)benzoate

Cat. No.: B15047847
M. Wt: 273.4 g/mol
InChI Key: UKVWGBXROYFEOU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(benzylsulfanyl)benzoate is an organic compound with a complex structure that includes an amino group, a benzylsulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(benzylsulfanyl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Thioether Formation: The amino compound is reacted with benzyl chloride in the presence of a base like sodium hydroxide to form the benzylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzylsulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-5-(benzylsulfanyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(benzylsulfanyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-amino-5-methylbenzoate

Uniqueness

Methyl 2-amino-5-(benzylsulfanyl)benzoate is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions in biological systems, making it a valuable compound for specific applications.

Biological Activity

Methyl 2-amino-5-(benzylsulfanyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving benzyl sulfide derivatives. The characterization of the compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its effects on various biological pathways.

2.1 Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to inhibit tumor growth is attributed to its interaction with key proteins involved in cell survival and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of cell proliferation
HeLa (Cervical Cancer)10.5Disruption of mitochondrial function

The proposed mechanisms include:

  • Inhibition of Anti-apoptotic Proteins : The compound has been shown to bind selectively to anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, leading to oxidative stress and subsequent cell death .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the benzene ring significantly influence its biological activity.

3.1 Key Structural Features

  • Amino Group : Essential for enhancing solubility and biological activity.
  • Benzylsulfanyl Moiety : Contributes to the compound's lipophilicity, affecting cellular uptake.
  • Methyl Ester Group : Plays a role in modulating the pharmacokinetic properties.

4. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells :
    • Researchers evaluated the compound's effect on MCF-7 cells, demonstrating significant apoptosis induction through mitochondrial pathways .
  • Lung Cancer Model :
    • In vivo studies using A549 xenograft models showed that treatment with this compound resulted in reduced tumor size and increased survival rates .
  • Synergistic Effects with Other Agents :
    • Combining this compound with known chemotherapeutics enhanced anticancer efficacy, suggesting potential for combination therapy .

5. Conclusion and Future Directions

This compound represents a promising candidate for further development as an anticancer drug. Its ability to induce apoptosis and inhibit key survival pathways in cancer cells underscores its therapeutic potential. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Clinical trials to assess safety and efficacy in humans.
  • Exploration of analogs to enhance potency and selectivity.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 2-amino-5-benzylsulfanylbenzoate

InChI

InChI=1S/C15H15NO2S/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3

InChI Key

UKVWGBXROYFEOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SCC2=CC=CC=C2)N

Origin of Product

United States

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